molecular formula C23H19N3 B14584652 4-(3,7-Diphenyl-4H-1,2-diazepin-5-yl)aniline CAS No. 61102-85-0

4-(3,7-Diphenyl-4H-1,2-diazepin-5-yl)aniline

Cat. No.: B14584652
CAS No.: 61102-85-0
M. Wt: 337.4 g/mol
InChI Key: BCHHRRCFMHVVOE-UHFFFAOYSA-N
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Description

4-(3,7-Diphenyl-4H-1,2-diazepin-5-yl)aniline is a chemical compound characterized by its unique structure, which includes a diazepine ring fused with an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,7-Diphenyl-4H-1,2-diazepin-5-yl)aniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazonoyl halides with substituted anilines in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the diazepine ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(3,7-Diphenyl-4H-1,2-diazepin-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: Formation of diazepine oxides.

    Reduction: Formation of reduced diazepine derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-(3,7-Diphenyl-4H-1,2-diazepin-5-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,7-Diphenyl-4H-1,2-diazepin-5-yl)aniline involves its interaction with specific molecular targets. The diazepine ring can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

    Diphenylamine: An organic compound with a similar structural motif but lacking the diazepine ring.

    Aniline Derivatives: Compounds like N-phenylaniline, which share the aniline moiety but differ in the attached functional groups.

Uniqueness: 4-(3,7-Diphenyl-4H-1,2-diazepin-5-yl)aniline is unique due to the presence of the diazepine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler aniline derivatives and other related compounds .

Properties

CAS No.

61102-85-0

Molecular Formula

C23H19N3

Molecular Weight

337.4 g/mol

IUPAC Name

4-(3,7-diphenyl-4H-diazepin-5-yl)aniline

InChI

InChI=1S/C23H19N3/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-26-23(16-20)19-9-5-2-6-10-19/h1-15H,16,24H2

InChI Key

BCHHRRCFMHVVOE-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)N

Origin of Product

United States

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